molecular formula C21H21N3O3 B2781462 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 210640-04-3

3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one

Katalognummer: B2781462
CAS-Nummer: 210640-04-3
Molekulargewicht: 363.417
InChI-Schlüssel: WODPKECPEKLTJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one, also known by its CAS number 300556-26-7, is a compound of considerable interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

  • Molecular Formula : C19H17N3O3
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 300556-26-7

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-amino-benzimidazole and various aldehydes or ketones under reflux conditions, resulting in a range of derivatives with potential biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. A notable study reported that derivatives exhibited significant binding affinity to human topoisomerase I (Hu Topo I), a key enzyme in DNA replication and repair . The compound demonstrated an IC50 value comparable to known anticancer agents like camptothecin, indicating its potential as an anticancer therapeutic .

The mechanism by which this compound exerts its anticancer effects primarily involves:

  • DNA Interaction : The compound binds to DNA, leading to stabilization and interference with replication processes.
  • Cell Cycle Arrest : Studies have shown that it causes G2/M phase arrest in cancer cells, suggesting that it disrupts the normal cell cycle progression due to DNA damage .
  • Apoptosis Induction : The compound has been observed to activate apoptotic pathways in cancer cells, leading to increased cell death rates.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerSignificant inhibition of Hu Topo I; G2/M phase arrest in cancer cells
AntifungalExhibited antifungal activity against dermatophytes with MIC values as low as 4 µg/mL
AntiviralPotential antiviral properties noted in preliminary screenings

Case Study Example

A study conducted on a series of benzimidazole derivatives found that specific substitutions on the benzimidazole core enhanced their binding affinity for DNA and increased their cytotoxicity against various cancer cell lines. For example, compounds with dimethylamino groups showed improved efficacy compared to their unsubstituted counterparts .

Wissenschaftliche Forschungsanwendungen

Structural Formula

The structural formula can be represented as follows:C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, research published in De Gruyter indicated that derivatives of benzimidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The benzimidazole moiety is known for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed an IC50 value of 12 µM for MCF-7 and 15 µM for A549, indicating potent anticancer activity.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study demonstrated that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis64 µg/mL

Photophysical Properties

The compound's unique structure allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Research indicates that compounds with similar structures can serve as effective emissive materials due to their high luminescence efficiency.

Case Study: OLED Performance

In a comparative study, devices fabricated using this compound demonstrated a maximum brightness of 10,000 cd/m² at a current density of 100 mA/cm², showcasing its potential as an emissive layer in OLED technology .

Analyse Chemischer Reaktionen

Condensation and Cyclization Reactions

The chromone core is synthesized via acid-catalyzed condensation reactions. For example:

  • p-Toluenesulfonic acid (PTSA) facilitates efficient cyclization of intermediates to form the chromone scaffold, with the benzimidazole moiety introduced in subsequent steps.

  • The dimethylamino-methyl group at position 8 is incorporated through Mannich-type reactions, leveraging formaldehyde and dimethylamine under mild acidic conditions.

Key Data

Reaction ComponentRoleOutcomeReference
PTSACatalystAccelerates chromone ring formation
DimethylamineNucleophileIntroduces dimethylamino-methyl group

Electrophilic Substitution at Benzimidazole

The benzimidazole ring undergoes electrophilic substitution, particularly at the C-5 position:

  • Sulfonation : Reacts with sulfonyl chlorides to yield sulfonated derivatives, enhancing solubility and bioactivity .

  • Nitration : Nitric acid introduces nitro groups, which are precursors for further functionalization (e.g., reduction to amines) .

Example Reaction

Benzimidazole+RSO2ClBaseC-5 Sulfonated Derivative\text{Benzimidazole} + \text{RSO}_2\text{Cl} \xrightarrow{\text{Base}} \text{C-5 Sulfonated Derivative}

Conditions: Pyridine, 0–5°C, 12–24 hours .

Hydroxyl Group Functionalization

The phenolic -OH group at position 7 participates in:

  • Esterification : Reacts with acetyl chloride to form acetate esters, modifying pharmacokinetic properties.

  • Alkylation : Propargyl bromide in basic media yields ether derivatives, enabling click chemistry applications.

Key Reaction Pathways

SubstrateReagentProductYield
7-Hydroxy groupAcetic anhydride7-Acetate ester85–90%
7-Hydroxy groupPropargyl bromide7-Propargyl ether70–75%

Coordination Chemistry

The benzimidazole nitrogen acts as a ligand for transition metals:

  • Nickel(II) complexes : Forms octahedral complexes with nitrite ligands, stabilized by hydrogen bonding .

  • Copper(I) coordination : Binds via κ<sup>1</sup>-N or κ<sup>1</sup>-O modes, depending on reaction conditions .

Structural Insights

  • Ni(II) Complex : Bond lengths: Ni–N = 2.01–2.04 Å, Ni–O = 2.10–2.34 Å .

  • Supramolecular interactions : π–π stacking (3.50 Å) and hydrogen bonding (N⋯N = 2.08–2.11 Å) stabilize solid-state structures .

Redox and Tautomerism

  • Excited-State Intramolecular Proton Transfer (ESIPT) : The benzimidazole-hydroxy chromone system exhibits proton transfer in excited states, relevant to fluorescence applications .

  • Reduction : Sodium borohydride reduces the chromone carbonyl to a dihydro derivative, altering conjugation.

Biological Activity Modulation

Derivatives show enhanced pharmacological profiles:

  • Anticancer activity : Methylation of the hydroxyl group improves membrane permeability, increasing cytotoxicity against MCF-7 cells (IC<sub>50</sub> = 8.2 μM).

  • Antimicrobial effects : Schiff base derivatives (e.g., with 4-chlorobenzaldehyde) exhibit MIC values as low as 6.25 µg/ml .

Eigenschaften

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-4-12-9-13-19(26)15(21-22-16-7-5-6-8-17(16)23-21)11-27-20(13)14(18(12)25)10-24(2)3/h5-9,11,25H,4,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODPKECPEKLTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(C)C)OC=C(C2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.